3,6-dichloro-N-[1-(3-nitrophenyl)ethyl]pyridine-2-carboxamide
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Overview
Description
3,6-dichloro-N-[1-(3-nitrophenyl)ethyl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides It is characterized by the presence of two chlorine atoms at positions 3 and 6 on the pyridine ring, a nitrophenyl group attached to an ethyl chain, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-[1-(3-nitrophenyl)ethyl]pyridine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,6-dichloropyridine and 3-nitroacetophenone.
Formation of Intermediate: The 3-nitroacetophenone is first converted to 1-(3-nitrophenyl)ethanol through a reduction reaction using a suitable reducing agent such as sodium borohydride.
Amidation Reaction: The intermediate 1-(3-nitrophenyl)ethanol is then reacted with 3,6-dichloropyridine-2-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-[1-(3-nitrophenyl)ethyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ethyl chain can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Oxidation: Potassium permanganate, water as solvent.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 3,6-dichloro-N-[1-(3-aminophenyl)ethyl]pyridine-2-carboxamide.
Oxidation: Formation of 3,6-dichloro-N-[1-(3-nitrophenyl)ethyl]pyridine-2-carboxylic acid.
Scientific Research Applications
3,6-dichloro-N-[1-(3-nitrophenyl)ethyl]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-[1-(3-nitrophenyl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets in biological systems. The nitrophenyl group can participate in electron transfer reactions, while the carboxamide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,6-dichloro-N-[1-(4-nitrophenyl)ethyl]pyridine-2-carboxamide
- 3,6-dichloro-N-[1-(3-nitrophenyl)propyl]pyridine-2-carboxamide
- 3,6-dichloro-N-[1-(3-nitrophenyl)ethyl]pyridine-3-carboxamide
Uniqueness
3,6-dichloro-N-[1-(3-nitrophenyl)ethyl]pyridine-2-carboxamide is unique due to the specific positioning of the nitrophenyl group and the chlorine atoms on the pyridine ring. This unique structure imparts distinct electronic and steric properties, which can influence its reactivity and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
3,6-dichloro-N-[1-(3-nitrophenyl)ethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O3/c1-8(9-3-2-4-10(7-9)19(21)22)17-14(20)13-11(15)5-6-12(16)18-13/h2-8H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRCVMKTPILZEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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